methyl 4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxylate
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Overview
Description
Methyl 4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxylate is a complex organic compound with a unique structure that combines elements of pyrimidine and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate thioamides with α,β-unsaturated carbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in anti-cancer and anti-inflammatory research.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which methyl 4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key metabolic processes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Uniqueness
What sets methyl 4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxylate apart is its specific substitution pattern and the resulting electronic properties. These unique features make it particularly suitable for certain applications, such as enzyme inhibition and material science .
Properties
Molecular Formula |
C9H10N2O3S |
---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
methyl 4-oxo-7,8-dihydro-6H-pyrimido[2,1-b][1,3]thiazine-2-carboxylate |
InChI |
InChI=1S/C9H10N2O3S/c1-14-8(13)6-5-7(12)11-4-2-3-10-9(11)15-6/h5H,2-4H2,1H3 |
InChI Key |
DTYWKCYZNGEKSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N2CCCN=C2S1 |
Origin of Product |
United States |
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